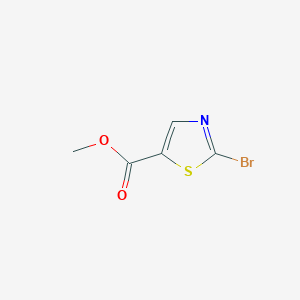

Methyl 2-bromothiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVIKMXFBRZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378502 | |

| Record name | Methyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54045-74-8 | |

| Record name | Methyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromothiazole-5-carboxylate: History, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromothiazole-5-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom and a versatile ester group on a thiazole scaffold, make it an invaluable intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, catering to researchers and professionals in drug development and chemical synthesis. Detailed experimental protocols for key synthetic methodologies are presented, alongside a compilation of relevant quantitative and spectroscopic data to facilitate its practical application.

Introduction and Historical Context

The thiazole ring system is a fundamental motif in numerous biologically active compounds, including natural products and synthetic drugs.[1] The introduction of a bromine atom at the 2-position and a methyl carboxylate at the 5-position of the thiazole ring, as in this compound, provides two orthogonal points for chemical modification, significantly enhancing its synthetic utility.[1]

While a definitive historical account of its initial discovery is not prominently documented, the development of synthetic routes to this compound is intrinsically linked to the broader evolution of thiazole chemistry. Traditional methods for the synthesis of the thiazole core often involved the reaction of α-halocarbonyl compounds with thioamides.[1] Over time, more refined and efficient methods have been developed to introduce the specific functionalities present in this compound, driven by its increasing importance as a synthetic intermediate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [1][2] |

| Molecular Weight | 222.06 g/mol | [1][2] |

| CAS Number | 54045-74-8 | [1][2] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point (Predicted) | 263.3 ± 13.0 °C | [2] |

| Density (Predicted) | 1.759 ± 0.06 g/cm³ | [2] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| ¹H NMR | Available | [3] |

| ¹³C NMR | Available | [3] |

| IR Spectroscopy | Available | [3] |

| Mass Spectrometry | Available | [3] |

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common approaches proceed via the formation of a 2-aminothiazole intermediate, followed by a Sandmeyer-type reaction.

Synthesis of Methyl 2-aminothiazole-5-carboxylate Intermediate

A common precursor to this compound is Methyl 2-aminothiazole-5-carboxylate. Two illustrative methods for its synthesis are detailed below.

Method 1: From β-Methyl Methoxyacrylate and Thiourea with Iodine

This method involves the reaction of β-methyl methoxyacrylate and thiourea in the presence of iodine.[1]

-

Experimental Protocol:

-

To a dry 250 mL round-bottomed flask, add 3.90 g (0.03 mol) of β-methyl methoxyacrylate, 4.56 g (0.06 mol) of thiourea, and 7.62 g (0.03 mol) of iodine.[1]

-

Stir the mixture to ensure homogeneity and heat the reaction at 85°C for 15 hours.[1]

-

After the reaction is complete, allow the flask to cool and add a large volume of water to dissolve the solid components, with gentle heating if necessary.[1]

-

Filter the mixture by suction and collect the filtrate.[1]

-

To the filtrate, add concentrated sodium hydroxide solution to adjust the pH to slightly alkaline, inducing crystallization.[1]

-

Filter the resulting solid, wash with water, and dry to obtain the product.[1] A yield of 2.76 g has been reported for this procedure.[1]

-

Method 2: From β-Methyl Methoxyacrylate and Thiourea with N-Bromosuccinimide (NBS)

This "one-pot" method avoids the use of highly lachrymatory α-haloacetates and offers a simplified workup.[1]

-

Experimental Protocol:

-

In a 100 mL three-necked flask, combine 25 mL of water and 25 mL of dioxane and cool the mixture to -10°C.[1]

-

Add 5.81 g (0.05 mol) of β-methyl methoxyacrylate and 9.78 g (0.055 mol) of N-bromosuccinimide (NBS) and stir at room temperature until all solids dissolve.[1]

-

Add 3.80 g (0.05 mol) of thiourea to the solution.[1]

-

Slowly heat the mixture to 80°C and maintain this temperature for 1 hour.[1]

-

Cool the reaction to room temperature and add 10 mL of concentrated ammonia water, stirring for an additional 10 minutes.[1]

-

Filter the resulting precipitate under reduced pressure, wash the filter cake with water, and dry under vacuum to yield the product.[1] A yield of 5.60 g (71%) has been reported for this method.[1]

-

Synthesis of this compound via Diazotization-Bromination

The conversion of the 2-amino group to a bromine atom is typically achieved through a Sandmeyer-type reaction, which involves diazotization followed by bromination.

-

Experimental Protocol:

-

In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate in a mixture of 27.2 mL (0.4 mol) of phosphoric acid and 27.8 mL (0.4 mol) of nitric acid with magnetic stirring at room temperature.[1]

-

Once the solution is clear, transfer the vessel to a reaction setup equipped with a dropping funnel and maintain the temperature between 0-5°C.[1]

-

Slowly add a solution of 4.6 g (66.5 mmol, assuming 2.2 mol/L solution) of sodium nitrite dropwise. After the addition is complete, continue stirring for 30 minutes.[1]

-

Subsequently, add a solution of 29.0 g (0.1 mol, assuming 4.3 mol/L solution) of copper(II) bromide dropwise.[1]

-

Upon completion of the reaction, the product can be isolated through appropriate workup procedures, which may include extraction and purification by chromatography or recrystallization.[1] An optimized process for a similar reaction reported a yield of 84.7% with a purity of 99.5%.[1]

-

Experimental and Logical Workflow Diagrams

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with broad applications in several areas of chemical research and development:

-

Pharmaceutical Development: It serves as a key building block for the synthesis of various pharmaceutical agents, particularly in the development of antimicrobial compounds.[1][4] The thiazole moiety is a known pharmacophore, and the ability to functionalize the molecule at two positions allows for the generation of diverse compound libraries for drug discovery.[1][4]

-

Agrochemicals: This compound is utilized in the formulation of crop protection products, including fungicides and herbicides.[4] The thiazole ring is known to enhance the efficacy of these agents.[4]

-

Materials Science: It is employed in the creation of specialty polymers and materials.[4] Its reactivity allows for the development of advanced materials with tailored properties.[4]

-

Biochemical Research: Researchers use this compound in studies related to enzyme inhibition and receptor binding.[4] Its ability to be incorporated into larger molecules makes it a useful tool for probing complex biological pathways.[4]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the full potential of this important building block.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromothiazole-5-carboxylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Methyl 2-bromothiazole-5-carboxylate, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₅H₄BrNO₂S.[1][2] It is a pivotal building block in organic synthesis, particularly for creating a diverse range of biologically active molecules.[3][4]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [2] |

| Molecular Weight | 222.06 g/mol | [2] |

| Melting Point | 78-80 °C | [5] |

| Boiling Point | 263.3 °C at 760 mmHg | [2] |

| Density | 1.759 g/cm³ | [2] |

| Refractive Index | 1.577 | [2] |

| Flash Point | 113 °C | [2] |

| Solubility | Insoluble in water; Soluble in various organic solvents. | [3] |

| pKa (Predicted) | -1.09 ± 0.10 | [2] |

| Appearance | White to off-white crystalline solid | [5] |

| CAS Number | 54045-74-8 | [2] |

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectrum

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in the molecule.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, thiazole-H4), 3.90 (s, 3H, OCH₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectrum (Predicted)

-

C2 (C-Br): ~145 ppm

-

C4 (CH): ~125 ppm

-

C5 (C-COO): ~135 ppm

-

Carbonyl C (C=O): ~162 ppm

-

Methoxy C (OCH₃): ~53 ppm

Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: From Methyl 2-aminothiazole-5-carboxylate via Sandmeyer Reaction

This protocol involves the diazotization of the amino group of Methyl 2-aminothiazole-5-carboxylate followed by a Sandmeyer-type reaction with a bromide source.[4]

Materials:

-

Methyl 2-aminothiazole-5-carboxylate

-

Phosphoric acid (85%)

-

Nitric acid (65%)

-

Sodium nitrite

-

Copper(I) bromide

-

Methanol

Procedure:

-

In a reaction vessel, dissolve Methyl 2-aminothiazole-5-carboxylate (1 equivalent) in a mixture of 85% phosphoric acid and 65% nitric acid at room temperature with stirring.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.3 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (2.5 equivalents).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield this compound as a white to off-white solid.[4]

Method 2: One-Pot Synthesis from β-Methoxyacrylate

This method provides a more direct route, avoiding the isolation of the aminothiazole intermediate.[4]

Materials:

-

Methyl β-methoxyacrylate

-

Thiourea

-

N-Bromosuccinimide (NBS)

-

Dioxane

-

Water

-

Concentrated ammonia solution

Procedure:

-

To a three-necked flask, add water and dioxane and cool the mixture to -10 °C.

-

Add methyl β-methoxyacrylate (1 equivalent) and N-bromosuccinimide (1.1 equivalents) and stir at room temperature until all solids dissolve.

-

Add thiourea (1 equivalent) to the solution.

-

Slowly heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

Cool the mixture to room temperature and add concentrated ammonia solution.

-

Stir for 10 minutes, during which the product will precipitate.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Role as a Synthetic Intermediate

This compound is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a versatile precursor for the synthesis of various biologically active compounds, including potent inhibitors of stearoyl-CoA desaturase (SCD) and novel antimicrobial agents.[3][5] The bromo- and ester functionalities provide reactive sites for further chemical modifications, such as Suzuki coupling and amidation reactions, to build more complex molecular architectures.[6]

Visualizations

Synthetic Workflow for this compound

Caption: General synthetic workflows for this compound.

Application in the Synthesis of Biologically Active Compounds

Caption: Role as a precursor in synthesizing bioactive molecules.

References

- 1. This compound(54045-74-8) 1H NMR spectrum [chemicalbook.com]

- 2. Cas 54045-74-8,this compound | lookchem [lookchem.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 54045-74-8 [amp.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

Technical Guide: Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl 2-bromothiazole-5-carboxylate (CAS 54045-74-8), a key intermediate in the development of novel therapeutic agents and agrochemicals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a methyl carboxylate group.[1] These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54045-74-8 | [3][4] |

| IUPAC Name | Methyl 2-bromo-1,3-thiazole-5-carboxylate | [3] |

| Synonyms | 2-Bromothiazole-5-carboxylic acid methyl ester, METHYL 2-BROMO-5-THIAZOLE CARBOXYLATE | [3][4] |

| Molecular Formula | C₅H₄BrNO₂S | [3] |

| Molecular Weight | 222.06 g/mol | [3] |

| Appearance | White to yellow or orange crystalline powder | [1] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 263.3 °C at 760 mmHg | [3] |

| Density | 1.759 g/cm³ | [3] |

| Solubility | Soluble in organic solvents.[1] Specific solubility data is not widely available. | [5] |

| Flash Point | 113 °C | [3] |

| Storage | Keep in a cool, dark, and dry place under an inert atmosphere. | [3] |

Applications in Research and Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its applications span across pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] this compound serves as a crucial starting material for the development of:

-

Stearoyl-CoA Desaturase (SCD) Inhibitors: This compound is used to prepare thiazole derivatives that inhibit stearoyl-CoA desaturase, an enzyme implicated in metabolic disorders.[4] Such inhibitors are being investigated as potential treatments for obesity and type-2 diabetes.[4]

-

Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial and antifungal compounds.[1][2] Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogens.[2]

-

Anti-tumor Agents: Thiazole-containing compounds have shown promise in cancer therapy.[6] Research has focused on designing derivatives that can interfere with cancer cell signaling pathways. For instance, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated as inhibitors of Monoacylglycerol Lipase (MAGL), a target in cancer therapy.[6]

Agrochemical Applications

In agriculture, this compound is utilized as an intermediate in the production of fungicides and herbicides.[1] The resulting thiazole-based agrochemicals help in protecting crops from diseases and unwanted vegetation.[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Diazotization-Bromination of 2-Aminothiazole-5-carboxylic acid methyl ester

This method involves the conversion of an amino group on the thiazole ring to a bromo group via a diazotization reaction followed by bromination.

Experimental Protocol:

-

Diazotization:

-

In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of 2-aminothiazole-5-carboxylic acid methyl ester in a mixture of 27.2 mL of phosphoric acid and 27.8 mL of nitric acid with magnetic stirring at room temperature until the solution is clear.

-

Cool the reaction vessel to 0-5 °C in an ice bath.

-

Slowly add a solution of 4.6 g (66.7 mmol) of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

-

Bromination:

-

To the diazotized mixture, add a solution of 29.0 g (0.1 mol) of copper(II) bromide in water dropwise, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 200 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its amino precursor.

Signaling Pathway Involvement

Derivatives of this compound have been shown to target key enzymes in cellular signaling pathways, particularly those involved in cancer metabolism. One such target is Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids.[7]

Stearoyl-CoA Desaturase 1 (SCD1) Signaling Pathway

SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[7] This process is vital for maintaining the fluidity of cell membranes and is often upregulated in cancer cells to support rapid proliferation and survival.[8] Inhibition of SCD1 can lead to an accumulation of SFAs, inducing cellular stress and apoptosis.

The following diagram illustrates the central role of SCD1 in lipid metabolism and the downstream effects of its activity, which are relevant to cancer cell signaling.

This guide provides a foundational understanding of this compound for its application in scientific research and development. Further investigation into the specific mechanisms of action of its derivatives will continue to unveil new therapeutic opportunities.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 54045-74-8 [amp.chemicalbook.com]

- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 2-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromothiazole-5-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a thiazole ring substituted with a bromine atom and a methyl carboxylate group, imparts unique reactivity and biological activity, making it a valuable building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound, supported by spectroscopic data and a detailed synthesis protocol. The document also explores its role as a precursor to bioactive molecules, particularly as an inhibitor of Stearoyl-CoA Desaturase (SCD1), a key enzyme in lipid metabolism.[2][3]

Molecular Structure and Bonding

The molecular structure of this compound consists of a five-membered thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms.[1] The ring is substituted at the 2-position with a bromine atom and at the 5-position with a methyl carboxylate group.

While a specific crystal structure for this compound is not publicly available, analysis of related 2-bromothiazole derivatives provides insights into its likely solid-state conformation and intermolecular interactions.[4] The thiazole ring is expected to be planar, a characteristic feature of aromatic systems. The presence of the bromine atom and the carbonyl group of the ester introduces significant electronic effects and potential for intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can influence the crystal packing.[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, offering a quantitative basis for its identification and characterization.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BrNO₂S | [1][2] |

| Molecular Weight | 222.06 g/mol | |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 263.3 ± 13.0 °C (Predicted) | [2] |

| Density | 1.759 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to yellow to orange powder to crystal | [2] |

| CAS Number | 54045-74-8 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a complete set of assigned spectral data is not available in the literature, typical spectral features can be inferred from databases and studies on analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals: a singlet for the proton on the thiazole ring (H-4) and a singlet for the methyl protons of the ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~3.8 - 4.0 |

| H-4 | ~8.0 - 8.5 |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~52 - 55 |

| C=O | ~160 - 165 |

| C-5 | ~120 - 125 |

| C-4 | ~145 - 150 |

| C-2 | ~140 - 145 |

FT-IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100 - 3000 | Medium |

| C-H stretch (aliphatic, -CH₃) | ~2960 - 2850 | Medium |

| C=O stretch (ester) | ~1730 - 1715 | Strong |

| C=N stretch (thiazole ring) | ~1650 - 1550 | Medium |

| C-O stretch (ester) | ~1300 - 1100 | Strong |

| C-Br stretch | ~600 - 500 | Strong |

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 222, with a characteristic isotopic pattern for bromine (M+2 peak of similar intensity).

| Fragment Ion | Proposed Structure |

| [M]⁺˙ | [C₅H₄BrNO₂S]⁺˙ |

| [M - OCH₃]⁺ | [C₄H₁BrNOS]⁺ |

| [M - COOCH₃]⁺ | [C₃HBrNS]⁺ |

| [M - Br]⁺ | [C₅H₄NO₂S]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the diazotization of Methyl 2-aminothiazole-5-carboxylate followed by a Sandmeyer-type reaction with a bromide source.[1]

Materials:

-

Methyl 2-aminothiazole-5-carboxylate

-

Phosphoric acid (85%)

-

Nitric acid (65%)

-

Sodium nitrite

-

Copper(II) bromide

-

Methanol

-

Water

-

250 mL reaction bottle

-

Stirring and dropping funnel equipped reaction kettle

-

Magnetic stirrer

-

Ice bath

Procedure: [1]

-

In a 250 mL reaction bottle, dissolve 9.3 g (53.7 mmol) of Methyl 2-aminothiazole-5-carboxylate in a mixture of 27.2 mL (0.4 mol) of phosphoric acid and 27.8 mL (0.4 mol) of nitric acid with magnetic stirring at room temperature until a clear solution is obtained.

-

Transfer the reaction bottle to a reaction kettle equipped with a stirrer and a dropping funnel, and cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of 4.6 g (66.7 mmol) of sodium nitrite in water (as a 2.2 mol/L solution) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

To the diazotized solution, add a solution of 29.0 g (0.13 mol) of copper(II) bromide (as a 4.3 mol/L solution) dropwise.

-

After the addition of the copper bromide solution is complete, continue to stir the reaction mixture at 0-5 °C for 40 minutes.

-

Slowly add 20.0 mL of water dropwise to the reaction mixture.

-

Filter the resulting precipitate and dry it at 40 °C for 12 hours to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure, white crystals of this compound.

This optimized process can yield the product with a purity of up to 99.5% and a yield of approximately 84.7%.[1]

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions to introduce diverse functionalities.[3]

Inhibition of Stearoyl-CoA Desaturase (SCD1)

A significant application of thiazole-5-carboxylate derivatives is in the development of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[3][5][6] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[5][6] Dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain types of cancer.[6]

The inhibition of SCD1 by small molecules, including those derived from this compound, disrupts the balance of saturated and unsaturated fatty acids within cells.[5] This can lead to a variety of cellular effects, including the induction of endoplasmic reticulum stress and the modulation of signaling pathways such as the Wnt/β-catenin pathway, ultimately impacting cell proliferation and survival.[7][8]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the synthetic pathway to this compound and its role in the inhibition of the SCD1 signaling pathway.

Caption: Synthetic workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 54045-74-8 [amp.chemicalbook.com]

- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 2-bromothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-bromothiazole-5-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented herein has been compiled from verified sources to ensure accuracy and reliability for research and development applications.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides key insights into the arrangement of hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.34 | Singlet | 1H | H-4 (thiazole ring) |

| 3.88 | Singlet | 3H | -OCH₃ (methyl ester) |

Table 1: ¹H NMR Spectral Data of this compound

¹³C NMR Spectral Data

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 161.8 | C=O (ester carbonyl) |

| 147.2 | C-5 (thiazole ring) |

| 144.9 | C-2 (thiazole ring) |

| 125.5 | C-4 (thiazole ring) |

| 52.8 | -OCH₃ (methyl ester) |

Table 2: ¹³C NMR Spectral Data of this compound

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following is a representative protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

In-depth Technical Guide: Interpretation of IR and Mass Spectrometry of Methyl 2-bromothiazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-bromothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various pharmacologically active molecules. Accurate structural elucidation and characterization of this compound are paramount for its application in synthesis and biological studies. Infrared (IR) spectroscopy and mass spectrometry (MS) are two powerful analytical techniques that provide complementary information for the unequivocal identification and structural analysis of organic molecules.

This technical guide provides a comprehensive overview of the interpretation of the IR and mass spectra of this compound. It includes detailed experimental protocols for acquiring the spectra, a thorough analysis of the predicted spectral data, and visualizations of the mass spectrometry fragmentation pathway and experimental workflow.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol outlines the procedure for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

-

FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Solid sample of this compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will typically co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, retract the press arm, and carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

-

Clean the ATR crystal thoroughly with a solvent-dampened wipe to prevent cross-contamination.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol describes the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Materials and Equipment:

-

Gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization (EI) source.

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

High-purity helium carrier gas.

-

Sample of this compound.

-

Volatile solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

-

Autosampler vials with caps.

-

Microsyringe.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes to ensure the elution of the compound.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

-

Use a standard electron ionization energy of 70 eV.

-

-

Injection and Analysis:

-

Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

-

The compound will be vaporized in the injector, separated from the solvent and any impurities on the GC column, and then enter the mass spectrometer.

-

In the ion source, the molecules will be ionized by electron impact, and the resulting ions will be separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to the retention time of this compound.

-

The mass spectrum corresponding to this peak can then be extracted and analyzed.

-

Data Presentation and Interpretation

Predicted Infrared (IR) Spectrum Analysis

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (thiazole ring) |

| ~2950 | Medium | Asymmetric C-H stretch (methyl group) |

| ~2850 | Medium | Symmetric C-H stretch (methyl group) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (methyl group) |

| ~1300-1200 | Strong | C-O stretch (ester) |

| ~1100 | Medium | Thiazole ring vibration |

| ~750 | Strong | C-Br stretch |

Interpretation:

-

C-H Stretching: The peak around 3100 cm⁻¹ is indicative of the C-H bonds on the aromatic thiazole ring. The absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are characteristic of the methyl group's C-H bonds.

-

Carbonyl (C=O) Stretching: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group in the methyl ester functionality.

-

C=N Stretching: The thiazole ring contains a carbon-nitrogen double bond, which is expected to show a stretching vibration in the region of 1550 cm⁻¹.

-

C-O Stretching: The ester group will also exhibit a strong C-O stretching band, typically in the 1300-1200 cm⁻¹ region.

-

Thiazole Ring Vibrations: The thiazole ring itself will have several characteristic vibrations, with a notable one expected around 1100 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bond is expected to produce a strong absorption in the fingerprint region, around 750 cm⁻¹.

Predicted Mass Spectrum Analysis

The following table summarizes the predicted major fragments in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula |

| 221/223 | Molecular Ion [M]⁺ | [C₅H₄BrNO₂S]⁺ |

| 190/192 | [M - OCH₃]⁺ | [C₄H₁BrNOS]⁺ |

| 162/164 | [M - COOCH₃]⁺ | [C₄H₂BrNS]⁺ |

| 142 | [M - Br]⁺ | [C₅H₄NO₂S]⁺ |

| 110 | [C₄H₂OS]⁺ | [C₄H₂OS]⁺ |

| 82 | [C₃H₂S]⁺ | [C₃H₂S]⁺ |

Interpretation:

-

Molecular Ion Peak: The presence of a pair of peaks at m/z 221 and 223, with a relative intensity ratio of approximately 1:1, is the most definitive feature. This isotopic pattern is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Loss of a Methoxy Radical: The fragment ions at m/z 190 and 192 correspond to the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.

-

Loss of the Ester Group: The peaks at m/z 162 and 164 indicate the loss of the entire methoxycarbonyl radical (•COOCH₃), resulting in the 2-bromothiazole cation.

-

Loss of Bromine: The fragment at m/z 142 arises from the loss of a bromine radical from the molecular ion.

-

Further Fragmentation: The smaller fragments at m/z 110 and 82 represent further fragmentation of the thiazole ring structure after initial losses.

Mandatory Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Conclusion

The combined application of ATR-FTIR and GC-MS provides a robust methodology for the structural characterization of this compound. The predicted IR spectrum clearly indicates the presence of the key functional groups, namely the ester and the bromo-thiazole ring. The predicted mass spectrum corroborates the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and reveals plausible fragmentation pathways that are consistent with the structure. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and a deeper understanding of the chemical properties of this important heterocyclic compound.

Navigating the Solubility Landscape of Methyl 2-bromothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the intermolecular forces within the solvent, while establishing new solute-solvent interactions.

Qualitative Solubility Profile

Based on these observations, a qualitative assessment of solubility is presented in the table below. It is important to note that these are estimations and should be confirmed by quantitative analysis.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The ester and thiazole functionalities can engage in hydrogen bonding with protic solvents. Recrystallization from methanol confirms its solubility in this solvent.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderately Soluble to Soluble | The polar nature of these solvents can interact with the polar groups of the molecule. Use in chromatography suggests solubility in ethyl acetate.[1] |

| Non-Polar | Hexane, Petroleum Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. Used as an anti-solvent in chromatography.[1] |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Soluble | These solvents are effective for a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following is a detailed experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Allow the solvent in the pre-weighed vial to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The solubility can be calculated as grams of solute per 100 g of solvent.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Accurately dilute the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Data Presentation:

The determined solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25.0 | Experimental Value | Calculated Value | HPLC |

| e.g., Acetone | 25.0 | Experimental Value | Calculated Value | HPLC |

| ... | ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently found in the public domain, this guide provides researchers with a framework for its determination. The qualitative insights gathered from synthetic procedures, combined with the detailed experimental protocol, will enable scientists in drug development and chemical research to accurately measure and apply this critical physical property, thereby facilitating more efficient and robust process development.

References

Stability and Storage of Methyl 2-bromothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-bromothiazole-5-carboxylate. The information is compiled from safety data sheets and available scientific literature to ensure safe handling, maintain compound integrity, and support its application in research and development.

Core Stability Profile

This compound is a heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Generally, it is considered stable under standard laboratory conditions.[2] However, its stability can be influenced by environmental factors such as temperature, moisture, and exposure to incompatible substances.

General Stability

Incompatibilities

To ensure the stability of this compound, contact with strong oxidizing agents should be avoided as they may lead to decomposition.[2]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the purity and stability of this compound. The following table summarizes the recommended conditions based on available safety and product data.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Specific recommendations often cite refrigeration at 2-8°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[2] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). | To prevent exposure to moisture and reactive atmospheric components. |

| Container | Keep container tightly closed.[2] | To prevent ingress of moisture and air. |

| Light Exposure | While not explicitly stated in all sources, as a general precaution for chemical compounds, storage in a dark place or in an amber vial is recommended to prevent potential photodegradation. | To protect against light-induced decomposition. |

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not widely published, the following experimental protocols can be adapted to assess its stability.

Aqueous Stability Assay (Spectrophotometric Method)

This protocol provides a general method to determine the aqueous stability of compounds by monitoring changes in their absorption spectra over time.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Reaction Mixture: In a suitable container, prepare the final reaction mixture containing:

-

50 mM Tris-HCl buffer, pH 7.4

-

0.5 mM EDTA

-

50 µM of this compound (added from the stock solution)

-

-

Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or 37°C).

-

Spectrophotometric Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), record the absorption spectrum of the reaction mixture using a spectrophotometer.

-

Data Analysis: Analyze the changes in the absorption spectra over time. A significant change in absorbance or a shift in the wavelength of maximum absorbance can indicate compound degradation. The stability can be classified based on the relative change in absorbance.[4]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used to determine the purity of this compound and can be adapted as a stability-indicating assay to detect and quantify degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% TFA in water) and an organic phase (e.g., acetonitrile).[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: UV detection at 220 and 254 nm.[4]

-

Injection Volume: 5 µL.[4]

-

Column Temperature: 40 °C.[4]

Methodology:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent.

-

Sample Preparation: Prepare samples for analysis by dissolving the compound in the mobile phase or a suitable solvent. For stability studies, samples would be taken from the stability test conditions at various time points.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: The purity of the compound can be determined by the area percentage of the main peak. In a stability study, the appearance of new peaks would indicate degradation, and the decrease in the area of the parent peak over time can be used to calculate the degradation rate.

Visualized Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to ensure its stability.

Caption: A logical workflow for the handling and storage of this compound.

References

safety, handling, and MSDS for Methyl 2-bromothiazole-5-carboxylate

An In-depth Technical Guide to Methyl 2-bromothiazole-5-carboxylate: Safety, Handling, and Application in Research

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of its chemical and physical properties, detailed hazard information, personal protective equipment (PPE) recommendations, and protocols for its use in chemical synthesis and biological assays.

Chemical and Physical Properties

This compound is a solid crystalline compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 54045-74-8 | [2] |

| Molecular Formula | C₅H₄BrNO₂S | [2] |

| Molecular Weight | 222.06 g/mol | [2] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 263.3 °C at 760 mmHg | [2] |

| Flash Point | 113 °C | [2] |

| Density | 1.759 g/cm³ | [4] |

| Storage Temperature | 2 - 8 °C (Keep Cold) | [3][4] |

Safety and Handling

Hazard Identification

This chemical is considered hazardous and requires careful handling in a laboratory setting.[1]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation.[5]

-

Hazard Codes: Xi (Irritant).[2]

-

Risk Phrases: 36/37/38 (Irritating to eyes, respiratory system and skin).[2]

Personal Protective Equipment (PPE) and Handling Precautions

A thorough risk assessment should be conducted before beginning any experiment.[5] Standard safe laboratory practices should always be followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1]

-

Respiratory Protection: If dust or aerosols are likely to be generated, use a NIOSH/MSHA approved respirator.[1]

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][5] Remove contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed.[1] The recommended storage temperature is between 2-8°C.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or the environment.[8]

Experimental Protocols and Applications

This compound is a valuable intermediate in organic synthesis, particularly for creating thiazole derivatives with potential biological activity.[3][4] It is notably used as a reagent to prepare inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic disorders.[8]

Synthesis of this compound

The synthesis involves the conversion of an amino group on the thiazole ring to a bromo group via a diazotization reaction.[4]

Protocol: Diazotization-Bromination Reaction [4]

-

Preparation: In a 250 mL reaction vessel, dissolve 9.3 g (53.7 mmol) of methyl 2-aminothiazole-5-carboxylate in 27.2 mL of phosphoric acid and 27.8 mL of nitric acid with magnetic stirring at room temperature.

-

Diazotization: Cool the clear solution in an ice bath to a temperature between 0-5°C.

-

Slowly add, dropwise, a solution of 4.6 g (6.5 mmol) of sodium nitrite in water (2.2 mol/L). Maintain the temperature between 0-5°C throughout the addition.

-

After the addition is complete, continue stirring the mixture for 30-40 minutes at 0-5°C.

-

Bromination: Add a solution of 29.0 g (0.1 mol) of copper(I) bromide (4.3 mol/L) dropwise to the reaction mixture.

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is typically diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound.

Application in SCD1 Inhibition Assays

Derivatives of this compound are investigated as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[8] The following protocol describes a typical in vitro assay to measure the inhibitory potency of such compounds.

Protocol: In Vitro SCD1 Enzyme Activity Assay [9]

-

Enzyme Source: Use microsomes prepared from cells overexpressing SCD1 (e.g., liver cells).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the SCD1-expressing microsomes in a suitable buffer.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the test compound (synthesized from this compound) dissolved in DMSO to the reaction mixture. A DMSO-only control is run in parallel.

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the tritiated substrate, [9,10-³H]-stearoyl-CoA.

-

Incubation: Incubate the reaction for 15-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).

-

Product Separation: Add an activated charcoal slurry to the tube. The charcoal binds the unreacted [9,10-³H]-stearoyl-CoA substrate.

-

Centrifuge the tubes to pellet the charcoal.

-

Quantification: The supernatant, containing tritiated water (³H₂O) released during the desaturation reaction, is collected. The amount of radioactivity is measured using a scintillation counter.

-

Analysis: The enzyme activity is directly proportional to the amount of ³H₂O released. The inhibitory potency (e.g., IC₅₀) of the test compound is calculated by comparing the activity in the presence of the inhibitor to the control.

Caption: Experimental workflow for assessing SCD1 inhibition.

Biological Context: Role of Stearoyl-CoA Desaturase (SCD)

SCD is a crucial enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[10] This process is vital for the formation of cellular membranes, energy storage, and signaling molecules.[9] Elevated SCD activity is linked to various diseases, including metabolic disorders and cancer, making it a significant therapeutic target.[9][10]

Caption: The role of SCD1 in converting SFAs to MUFAs.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. lookchem.com [lookchem.com]

- 3. thesafetygeek.com [thesafetygeek.com]

- 4. Page loading... [wap.guidechem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 54045-74-8 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. gsartor.org [gsartor.org]

A Technical Guide to the Theoretical Electronic Structure of 2-Bromothiazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical calculations used to elucidate the electronic structure of 2-bromothiazole and its derivatives. The thiazole ring is a foundational scaffold in numerous biologically active compounds, and understanding its electronic properties through computational analysis is crucial for modern drug discovery and materials science.[1][2] This document details the computational methodologies, summarizes key quantitative data, outlines relevant experimental protocols for validation, and visualizes critical workflows and relationships.

Introduction to 2-Bromothiazoles

2-Bromothiazole is a halogenated heterocyclic compound that serves as a vital intermediate in the synthesis of more complex molecules.[1] The thiazole core is a prevalent feature in many pharmaceuticals, and the bromine atom at the 2-position provides a convenient handle for introducing various substituents through cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery.[1] Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and reactive properties of these molecules, offering insights that complement and guide experimental work.[1][3]

Core Computational Methodologies

Quantum chemical calculations are instrumental in modeling the molecular and electronic properties of 2-bromothiazoles. These in-silico analyses provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) and Ab Initio Methods DFT has become a standard method for studying molecules like 2-bromothiazole due to its balance of accuracy and computational cost.[1][3] The B3LYP functional, a hybrid functional, is commonly paired with a Pople-style basis set such as 6-311++G(d,p) for reliable geometry optimizations and electronic property calculations.[1][4] Ab initio methods like Hartree-Fock (HF) are also used, though DFT often provides results that correlate better with experimental data for such systems.[4][5]

Key Computational Analyses:

-

Geometry Optimization: This is the first step, where the molecule's geometry is computationally adjusted to find its lowest energy (most stable) conformation. This provides crucial data on bond lengths and angles.[1]

-

Vibrational Frequency Analysis: Performed after optimization, this calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts theoretical vibrational frequencies that can be directly compared to experimental IR and Raman spectra.[1][4]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions.[1][4][6] A smaller gap generally implies higher reactivity.[6]

-

Natural Bond Orbital (NBO) Analysis: This analysis investigates intramolecular charge transfer and delocalization, providing insights into the stability of the molecule arising from conjugative interactions.[4][7][8]

A typical computational workflow for analyzing 2-bromothiazoles is depicted below.

Quantitative Data Summary

The following tables summarize representative theoretical data for 2-bromothiazole and similar derivatives, calculated using DFT methods. These values provide a quantitative basis for understanding the molecule's properties.

Table 1: Calculated Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-Br | 1.870 | Br-C2-N3 | 125.0 |

| C2-N3 | 1.325 | C2-N3-C4 | 110.0 |

| N3-C4 | 1.380 | N3-C4-C5 | 115.0 |

| C4-C5 | 1.370 | C4-C5-S1 | 112.0 |

| C5-S1 | 1.720 | C5-S1-C2 | 88.0 |

| S1-C2 | 1.730 | S1-C2-N3 | 115.0 |

Note: These are representative values based on DFT calculations of similar thiazole derivatives and may vary slightly for 2-bromothiazole.[1]

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100 | C-H stretch |

| ~1500 | C=N stretch |

| ~1400 | Thiazole ring stretch |

| ~800 | C-H out-of-plane bend |

| ~650 | C-S stretch |

| ~500 | C-Br stretch |

Note: These are approximate values based on DFT calculations for substituted thiazoles.[1]

Table 3: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.8 to -7.2 |

| LUMO Energy | -1.5 to -1.9 |

| HOMO-LUMO Gap | 5.0 to 5.5 |

Note: These values are typical for brominated thiazoles and provide an estimate of the electronic characteristics of 2-bromothiazole.[1]

Experimental Protocols for Validation

Theoretical calculations are validated by comparing computed data with results from experimental characterization.

Synthesis of 2-Bromothiazole A robust and optimized synthesis for the full family of bromothiazoles, including 2-bromothiazole, has been developed, focusing on sequential bromination and debromination pathways.[9][10] These methods avoid the use of elemental bromine and provide good yields.[9][10]

-

General Protocol: The synthesis often involves the bromination of a thiazole precursor followed by selective debromination steps to achieve the desired isomer.[9][10] For specific reagents, solvents, reaction times, and temperatures, consulting the original literature, such as the work by Uzelac and Rasmussen, is highly recommended.[9]

-

Purification: The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.[1]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of a 2-bromothiazole derivative will show characteristic signals for the protons on the thiazole ring, with their chemical shifts influenced by the electronegative bromine, nitrogen, and sulfur atoms.[1]

-

¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the thiazole ring, providing further structural confirmation.[1] Theoretical GIAO (Gauge-Independent Atomic Orbital) methods can be used to calculate NMR chemical shifts, which show good agreement with experimental values.[11]

-

-

Infrared (IR) Spectroscopy: The experimental IR spectrum exhibits key vibrational modes for the thiazole ring.[1] These experimentally observed frequencies (e.g., C-H, C=N, C-S, and C-Br stretches) are compared with the computationally predicted vibrational spectra to validate the accuracy of the theoretical model.[1][4]

Applications in Research and Development

The electronic structure of 2-bromothiazole dictates its reactivity and makes it a versatile building block in several advanced fields.

-

Medicinal Chemistry: The thiazole scaffold is a key component in a vast number of pharmaceuticals.[1][2] 2-Bromothiazole serves as a precursor for generating large libraries of compounds for drug screening by allowing for facile substitution at the 2-position.[1]

-

Organic Electronics: Thiazole-containing conjugated polymers and small molecules are actively researched for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The bromine atom acts as a crucial reactive site for polymerization and molecular extension via cross-coupling reactions.[1]

Conclusion

Theoretical calculations provide indispensable insights into the electronic structure, stability, and reactivity of 2-bromothiazoles. By leveraging computational methods like DFT, researchers can predict molecular properties with high accuracy, guiding synthetic efforts and accelerating the development of novel pharmaceuticals and functional materials. The synergy between these computational predictions and experimental validation through synthesis and spectroscopy creates a powerful paradigm for modern chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantum chemical calculations, vibrational studies, HOMO–LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

The Thiazole-5-Carboxylate Scaffold: A Privileged Motif in Drug Discovery

A comprehensive overview of the diverse biological activities of thiazole-5-carboxylate derivatives, detailing their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents, and as targeted enzyme inhibitors.

The thiazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is a key component in a multitude of synthetic compounds exhibiting a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Its ability to interact with a variety of biological targets has established it as a "privileged structure" in the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of the thiazole-5-carboxylate scaffold, with a focus on its quantitative structure-activity relationships, experimental validation, and underlying mechanisms of action.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy